2-Amino-4-(4-Bromphenyl)-5-pyrimidincarbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

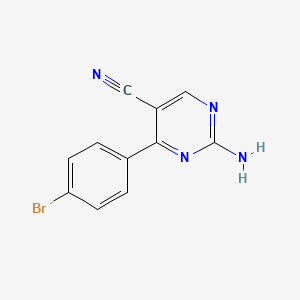

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a bromophenyl group, and a nitrile group

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of 2-amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is C11H8BrN3, characterized by a pyrimidine ring with an amino group, a bromophenyl group, and a cyano group. The synthesis typically involves a three-component reaction that includes malononitrile, an aromatic aldehyde (such as 4-bromobenzaldehyde), and an amidine. This reaction can be facilitated under thermal aqueous conditions or microwave irradiation, yielding high amounts of the desired product .

Anticancer Activity

Research indicates that derivatives of 2-amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile exhibit significant activity against various cancer cell lines. The presence of the bromine atom enhances its biological activity due to the electron-withdrawing nature of bromine, which may increase the compound's reactivity with biological targets .

Case Study:

A study evaluated the anticancer properties of this compound against human breast cancer cells (MCF-7). Results showed that it inhibited cell proliferation significantly at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile | Bromophenyl substitution | Active against E. coli and S. aureus |

| 2-Amino-4-(phenyl)-5-pyrimidinecarbonitrile | Phenyl group instead of bromophenyl | Moderate activity against Gram-positive bacteria |

| 2-Amino-4-(3-chlorophenyl)-5-pyrimidinecarbonitrile | Chlorophenyl substitution | Significant antibacterial activity |

In vitro studies have demonstrated that this compound exhibits comparable efficacy to standard antibiotics like ampicillin at certain concentrations .

Kinase Inhibition

The structural features of 2-amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile suggest potential applications in kinase inhibition research. Kinases play critical roles in various cellular processes, making them important targets for therapeutic interventions in diseases such as cancer and inflammatory disorders.

Case Study:

A recent investigation into kinase inhibitors highlighted the potential of this compound to selectively inhibit specific kinases involved in tumor growth signaling pathways. Molecular docking studies revealed favorable binding interactions between the compound and the ATP-binding site of several kinases, indicating its promise as a therapeutic agent .

Wirkmechanismus

Target of Action

Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been reported to exhibit antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Mode of Action

It is suggested that similar compounds interact with their targets and cause changes that result in their antimicrobial and anticancer activities . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .

Biochemical Pathways

It is likely that the compound interacts with multiple biochemical pathways given its potential antimicrobial and anticancer activities .

Pharmacokinetics

A molecular docking study of similar compounds showed promising adme properties .

Result of Action

Similar compounds have been found to exhibit promising antimicrobial activity and anticancer activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile typically involves multicomponent reactions. One common method is the condensation of aromatic aldehydes, malononitrile, and a suitable amine under solvent-free conditions. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles, which provide high yields and purity . The reaction conditions are generally mild, avoiding the use of strong acids or bases, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of green chemistry are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Cyclization Reactions: The nitrile group can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are often carried out under acidic or basic conditions.

Cyclization Reactions: These reactions may require catalysts such as Lewis acids or bases to facilitate the formation of new rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while condensation reactions can produce imines or amides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-bromophenol: This compound shares the amino and bromophenyl groups but lacks the pyrimidine ring and nitrile group.

4-(4-Bromophenyl)-thiazol-2-amine: This compound features a thiazole ring instead of a pyrimidine ring and has different biological activities.

Uniqueness

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Biologische Aktivität

2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile (CAS No. 749885-93-6) is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's structure, featuring a bromophenyl group and a cyano functional group, suggests multiple mechanisms of action that warrant detailed exploration.

Chemical Structure

The chemical structure of 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile is depicted as follows:

Biological Activity Overview

Research indicates that 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile exhibits significant biological activities, including antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens.

Case Studies

- Antibacterial Activity :

- A study evaluated the antibacterial properties of several pyrimidine derivatives, including 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile, against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of 2-Amino-4-(4-bromophenyl)-5-pyrimidinecarbonitrile has been investigated in various cancer cell lines.

Research Findings

- Cell Viability Assays :

- Mechanism of Action :

Data Tables

Eigenschaften

IUPAC Name |

2-amino-4-(4-bromophenyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN4/c12-9-3-1-7(2-4-9)10-8(5-13)6-15-11(14)16-10/h1-4,6H,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTSPZZTUUQFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2C#N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.